molecular formula C10H15Cl2NO B13997206 (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride

(2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride

Cat. No.: B13997206
M. Wt: 236.13 g/mol
InChI Key: UUFFFFLPZDDWLI-UHFFFAOYSA-N
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Description

(2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of a suitable precursor followed by amination and hydroxylation under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation while maintaining the stereochemistry of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction can produce an alcohol. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

(2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to fit into the active sites of enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino alcohols and chlorohydrins, such as (2R,3S)-3-phenylisoserine hydrochloride and (2R,3S)-EHNA hydrochloride .

Uniqueness

What sets (2R,3S)-3-amino-1-chloro-2-hydroxy-4-phenylbutane hydrochloride apart is its specific stereochemistry and the presence of both amino and chloro functional groups. This combination allows for unique reactivity and interactions with biological molecules, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H15Cl2NO

Molecular Weight

236.13 g/mol

IUPAC Name

3-amino-1-chloro-4-phenylbutan-2-ol;hydrochloride

InChI

InChI=1S/C10H14ClNO.ClH/c11-7-10(13)9(12)6-8-4-2-1-3-5-8;/h1-5,9-10,13H,6-7,12H2;1H

InChI Key

UUFFFFLPZDDWLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(CCl)O)N.Cl

Origin of Product

United States

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